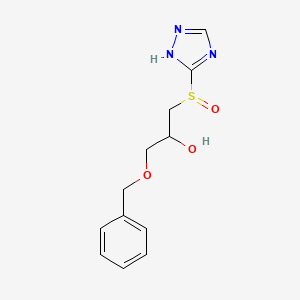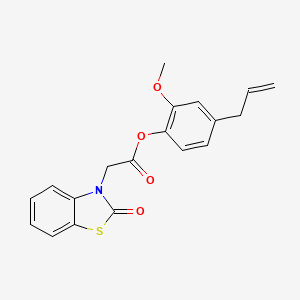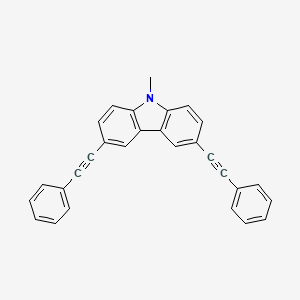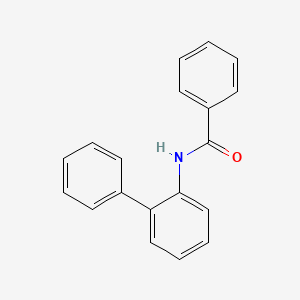
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone
説明
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP belongs to the class of pyridazinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone involves the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and oxidative stress. This compound can target the PI3K/Akt/mTOR pathway, which is dysregulated in many cancers, leading to the suppression of tumor growth. This compound can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. This compound can also suppress the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. Moreover, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has several advantages as a research tool, including its high yield synthesis, stability, and low toxicity. This compound can be easily synthesized in the laboratory using readily available reagents, making it a cost-effective research tool. Moreover, this compound has been found to exhibit low toxicity in animal studies, making it a safe research tool. However, this compound has certain limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability.
将来の方向性
Several future directions can be explored in the research on 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone. One potential direction is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other anticancer or anti-inflammatory agents, which may enhance its therapeutic efficacy. Moreover, the elucidation of the molecular targets of this compound and its downstream signaling pathways can provide insights into its mechanism of action and potential therapeutic applications.
科学的研究の応用
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anticancer properties of this compound, which can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to possess anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
4-chloro-2-cyclohexyl-5-hydroxypyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-8(14)6-12-13(10(9)15)7-4-2-1-3-5-7/h6-7,14H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVBEZHRMXROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C=N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3844349.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844369.png)
![6-[(2-{[4-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B3844375.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)





![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)
![1-(1,3-benzothiazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844444.png)